m-PEG12-OTs

PEGylation Bioconjugation Stability

m-PEG12-OTs (CAS 2103241-71-8) is a monodisperse, linear polyethylene glycol (PEG) derivative consisting of 12 ethylene glycol units, a terminal methoxy cap, and a reactive tosylate (-OTs) leaving group. With a molecular weight of ~714.9 g/mol, it serves as a heterobifunctional linker in bioconjugation, PEGylation, and targeted protein degradation (PROTAC) applications.

Molecular Formula C32H58O15S
Molecular Weight 714.9 g/mol
Cat. No. B12362931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-OTs
Molecular FormulaC32H58O15S
Molecular Weight714.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
InChIInChI=1S/C32H58O15S/c1-31-3-5-32(6-4-31)48(33,34)47-30-29-46-28-27-45-26-25-44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-36-8-7-35-2/h3-6H,7-30H2,1-2H3
InChIKeyPKDDJAWVDLQTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG12-OTs: A Monodisperse PEG12 Linker with Tosylate Leaving Group for Nucleophilic Conjugation


m-PEG12-OTs (CAS 2103241-71-8) is a monodisperse, linear polyethylene glycol (PEG) derivative consisting of 12 ethylene glycol units, a terminal methoxy cap, and a reactive tosylate (-OTs) leaving group. With a molecular weight of ~714.9 g/mol, it serves as a heterobifunctional linker in bioconjugation, PEGylation, and targeted protein degradation (PROTAC) applications. Its tosylate group enables selective nucleophilic substitution with amines, while its PEG12 spacer provides aqueous solubility and a defined spatial separation critical for ternary complex formation .

Why m-PEG12-OTs Cannot Be Simply Replaced by Other PEG-Tosylates or Amine-Reactive PEGs


PEG-tosylate linkers are not interchangeable. Each analog differs in PEG chain length, terminal group identity, leaving group reactivity, and molecular dispersity — parameters that critically influence conjugation kinetics, solubility, and PROTAC ternary complex geometry. For example, shorter PEGn-OTs linkers (n=6, 8) may fail to span the required distance between E3 ligase and target protein binding pockets, while longer chains (n=24) risk excessive flexibility that reduces effective molarity . Furthermore, alternative leaving groups such as mesylate (-OMs) or bromide (-Br) exhibit markedly different hydrolytic stability and reactivity profiles, directly affecting storage shelf-life and conjugation yields . m-PEG12-OTs occupies a distinct design space: a defined 12-unit spacer that provides an ~5.2 nm separation distance — empirically validated as optimal for many PROTAC constructs — combined with the balanced reactivity of the tosylate leaving group [1].

Quantitative Differential Evidence for m-PEG12-OTs Selection


Tosylate vs. Mesylate: Superior Hydrolytic Stability for Extended Storage and Handling

m-PEG12-OTs employs a tosylate (-OTs) leaving group, which offers markedly superior hydrolytic stability compared to the mesylate (-OMs) analog. According to supplier technical data, PEG Mesylate exhibits higher reactivity but lower stability than PEG Tosylate . This trade-off is critical: mesylate-activated PEGs are more prone to premature hydrolysis during storage and handling, leading to batch-to-batch variability in conjugation efficiency. In contrast, the tosylate group of m-PEG12-OTs provides sufficient reactivity for efficient amine coupling under standard conditions (pH 8.0–9.5) while resisting hydrolytic degradation, enabling longer-term storage at -20°C with maintained purity .

PEGylation Bioconjugation Stability

Defined PEG12 Spacer: Optimal Length for PROTAC Ternary Complex Formation

The PEG12 spacer in m-PEG12-OTs provides an end-to-end distance of approximately 5.2 nm, which is empirically recognized as optimal for constructing PROTACs targeting proteins with deep binding pockets or large interaction surfaces . In contrast, shorter PEGn-Tos linkers (e.g., PEG6-Tos, ~2.6 nm) may be insufficient to span the distance between the E3 ligase recruiter and the target protein ligand, while longer linkers (e.g., PEG24, ~10.4 nm) can introduce excessive conformational entropy that reduces ternary complex stability and degradation efficiency [REFS-1, REFS-2]. The PEG12 length thus represents a critical middle-ground that balances spatial reach with conformational control.

PROTAC Ternary Complex Linker Optimization

Monodisperse Architecture Enables Reproducible Conjugation Stoichiometry vs. Polydisperse PEG-Tosylates

m-PEG12-OTs is a monodisperse PEG derivative — each molecule contains exactly 12 ethylene glycol units [1]. This contrasts sharply with traditional polydisperse PEG-tosylate reagents (e.g., mPEG-OTs, MW 2000 or 5000), which exhibit molecular weight distributions with dispersity indices (PDI) typically ranging from 1.05 to 1.60 . In conjugation applications, polydispersity introduces stoichiometric uncertainty: a nominal mPEG2000-OTs reagent may contain species ranging from ~1600 to 2400 Da, yielding heterogeneous conjugates that complicate purification, characterization, and regulatory compliance . m-PEG12-OTs eliminates this variability, enabling precise 1:1 stoichiometric control in bioconjugation and PROTAC synthesis.

Monodisperse PEG Batch Reproducibility Conjugation

Tosylate vs. Bromide Leaving Group: Balanced Reactivity for Controlled Amine Coupling

When selecting an amine-reactive PEG12 linker, the choice between tosylate (-OTs) and bromide (-Br) as the leaving group has significant practical consequences. m-PEG12-Br (CAS 1620461-89-3, MW 623.57) employs a bromide leaving group, which is described as 'a very good leaving group for nucleophilic substitution reactions' . However, the higher reactivity of bromide can lead to increased susceptibility to side reactions (e.g., elimination, hydrolysis) compared to tosylate. m-PEG12-OTs offers a more controlled reactivity profile: the tosylate group provides sufficient electrophilicity for efficient amine conjugation at pH 8.0–9.5 while minimizing competing hydrolysis [1]. Additionally, m-PEG12-OTs has a higher molecular weight (714.9 vs. 623.6 g/mol) attributable to the tosylate group, which can be advantageous in purification steps where mass difference facilitates separation of conjugated from unconjugated species .

Leaving Group Reactivity Nucleophilic Substitution Conjugation Efficiency

Chromatography-Free Synthesis Route Supports Cost-Effective Scale-Up vs. Custom Multi-Step PEGs

A 2018 publication in Polymer Journal demonstrated a chromatography-free procedure for preparing monodisperse monotosylated PEGs from 8- to 16-mers in relatively large quantities, with good yields and purities [1]. This synthesis route applies directly to m-PEG12-OTs (a 12-mer) and contrasts with multi-step synthetic routes required for heterobifunctional PEGs with more complex terminal groups (e.g., azido-PEG4-Ots , or maleimide-PEG12 derivatives). The simplified purification eliminates costly chromatographic steps while maintaining the monodispersity advantages, making m-PEG12-OTs a cost-competitive option for scale-up from research to preclinical production.

Synthesis Scalability Monodisperse PEG Cost-Effectiveness

Commercial Purity Grade Comparison: 98% (HPLC) vs. Standard 95% Specifications

Supplier purity specifications for m-PEG12-OTs reveal a range that directly impacts procurement decisions. Leyan offers m-PEG12-OTs at 98% purity , while other suppliers (e.g., Amatek Sci, Affinity Tech, Henan InnoCare) specify 95% or 97% (HPLC) grades [REFS-2, REFS-3]. While 95% is typically sufficient for many research applications, the 98% grade is preferable when downstream PROTAC or ADC conjugates require minimal purification of unreacted linker, or when conjugation efficiency is sensitive to impurities that could cap reactive amines. The availability of a 98% specification from certain suppliers provides a differentiating procurement criterion.

Purity Grade HPLC Procurement Specification

Optimal Application Scenarios for m-PEG12-OTs Based on Empirical Evidence


PROTAC Synthesis Requiring Defined ~5 nm Linker Spacing

m-PEG12-OTs is ideally suited for PROTAC constructs targeting proteins with deep binding pockets or large interaction surfaces, where the ~5.2 nm PEG12 spacer is empirically preferred for forming stable ternary complexes between the target protein, PROTAC molecule, and E3 ligase [1]. Its monodisperse nature ensures batch-to-batch reproducibility in linker length, and the tosylate group enables efficient sequential conjugation to amine-functionalized E3 ligase ligands and target protein ligands under standard conditions (pH 8.0–9.5). This scenario leverages the linker length evidence from Section 3, Evidence Item 2.

Bioconjugation Requiring Extended Reagent Shelf-Life and Reproducible Stoichiometry

For PEGylation of therapeutic proteins or peptides where precise 1:1 conjugation stoichiometry and long-term reagent storage are critical, m-PEG12-OTs offers the dual advantage of monodispersity (eliminating MW distribution uncertainty) and superior tosylate hydrolytic stability over mesylate analogs [REFS-1, REFS-2]. This application is directly supported by the stability evidence (Evidence Item 1) and monodispersity evidence (Evidence Item 3) in Section 3, making m-PEG12-OTs preferable to both polydisperse PEG-tosylates and the more labile PEG-mesylate reagents.

Antibody-Drug Conjugate (ADC) Linker Development Requiring High-Purity Starting Material

In ADC development, where trace impurities in the linker can lead to heterogeneous drug-to-antibody ratios (DAR) and complicate characterization, the availability of m-PEG12-OTs at 98% purity (HPLC) [1] is a decisive procurement advantage. The tosylate group's balanced reactivity further ensures controlled conjugation to antibody lysine residues without the excessive side reactions observed with bromide analogs . This scenario draws on the purity evidence (Evidence Item 6) and leaving group reactivity evidence (Evidence Item 4) from Section 3.

Scale-Up from Research to Preclinical Production

The chromatography-free synthesis route for monodisperse monotosylated PEGs demonstrated for 8- to 16-mers [1] positions m-PEG12-OTs as a scalable, cost-effective linker choice. When transitioning from milligram-scale PROTAC screening to gram-scale preclinical evaluation, m-PEG12-OTs can be procured in larger quantities without the cost premiums associated with multi-step chromatographic purification required for more complex heterobifunctional PEGs. This scenario is based on the synthesis scalability evidence (Evidence Item 5) in Section 3.

Technical Documentation Hub

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